REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.[CH2:7]([OH:10])[C:8]#[CH:9]>[Cu]I>[O:4]1[CH:5]=[CH:6][C:2]([C:9]#[C:8][CH2:7][OH:10])=[CH:3]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=COC=C1
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
TEA
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
[(C6H5)3P]2PdCl2
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuI
|
Quantity
|
0.26 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under argon
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
WASH
|
Details
|
the solid was washed with TEA
|
Type
|
CONCENTRATION
|
Details
|
The combined TEA solution was concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
DISTILLATION
|
Details
|
(Kugelrohr distillation)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 17.8% | |
YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |